molecular formula C10H18O2 B13810785 2-Oxepanone,7-methyl-4-(1-methylethyl)-,(4R,7S)-(9CI)

2-Oxepanone,7-methyl-4-(1-methylethyl)-,(4R,7S)-(9CI)

Cat. No.: B13810785
M. Wt: 170.25 g/mol
InChI Key: GAOOEWLYQUUEST-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxepanone,7-methyl-4-(1-methylethyl)-,(4R,7S)-(9CI) is a chemical compound with a unique structure that includes an oxepanone ring substituted with a methyl group and an isopropyl group

Chemical Reactions Analysis

2-Oxepanone,7-methyl-4-(1-methylethyl)-,(4R,7S)-(9CI) can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Oxepanone,7-methyl-4-(1-methylethyl)-,(4R,7S)-(9CI) has several scientific research applications, including:

Comparison with Similar Compounds

2-Oxepanone,7-methyl-4-(1-methylethyl)-,(4R,7S)-(9CI) can be compared with other similar compounds, such as:

    2-Oxepanone derivatives: Compounds with variations in the substituents on the oxepanone ring.

    Lactones: Compounds with a similar ring structure but different functional groups.

    Epoxides: Compounds with a three-membered ring structure containing an oxygen atom.

The uniqueness of 2-Oxepanone,7-methyl-4-(1-methylethyl)-,(4R,7S)-(9CI) lies in its specific substituents and stereochemistry, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(4R,7S)-7-methyl-4-propan-2-yloxepan-2-one

InChI

InChI=1S/C10H18O2/c1-7(2)9-5-4-8(3)12-10(11)6-9/h7-9H,4-6H2,1-3H3/t8-,9+/m0/s1

InChI Key

GAOOEWLYQUUEST-DTWKUNHWSA-N

Isomeric SMILES

C[C@H]1CC[C@H](CC(=O)O1)C(C)C

Canonical SMILES

CC1CCC(CC(=O)O1)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.